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Compound of Interest

Compound Name: MRSA antibiotic 2

Cat. No.: B13938169 Get Quote

In-Depth Technical Guide to MRSA Antibiotic 2
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, synthesis, and

biological activity of a potent anti-MRSA agent, referred to herein as "MRSA Antibiotic 2." This

compound is a member of the fascaplysin class of marine alkaloids, which are known for their

significant antibacterial properties. Specifically, this guide will focus on the fascaplysin

derivative identified as compound 14, a highly active agent against Methicillin-Resistant

Staphylococcus aureus (MRSA).

Chemical Structure and Properties
MRSA Antibiotic 2 (Compound 14) is a derivative of fascaplysin, a pentacyclic alkaloid

originally isolated from marine sponges. The core structure of fascaplysin is a unique cationic

five-ring coplanar backbone. The general structure of fascaplysin derivatives allows for

substitutions at various positions, leading to a diverse range of biological activities.

Chemical Name: (Specific IUPAC name for compound 14 is not consistently available in the

public domain)

CAS Number: 2597082-01-2 (for Anti-MRSA agent 2/compound 14)

Core Scaffold: 12H-pyrido[1,2-a:3,4-b']diindole system
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The image below depicts the core fascaplysin structure. Compound 14 is a derivative of this

core structure.

graph "Fascaplysin_Core_Structure" { layout=neato; node [shape=plaintext]; "Fascaplysin
Core"
[image="https://upload.wikimedia.org/wikipedia/commons/thumb/c/c8/Fascaplysin.svg/300px-
Fascaplysin.svg.png", label=""]; caption [label="Chemical structure of the fascaplysin core.",
fontsize=10]; } Caption: Chemical structure of the fascaplysin core.

Mechanism of Action
Fascaplysin derivatives, including MRSA Antibiotic 2 (Compound 14), exhibit a multi-faceted

mechanism of action against MRSA.[1][2] Their primary modes of action include:

Disruption of Bacterial Cell Membrane: The hydrophobic moieties of these compounds are

capable of disrupting the integrity of the bacterial cell membrane.

Inhibition of FtsZ Protein: These derivatives act as potent inhibitors of the filamentous

temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial protein involved in bacterial

cell division, and its inhibition leads to the cessation of bacterial replication and ultimately cell

death.[3]

DNA Intercalation: The planar structure of the fascaplysin core allows it to intercalate with

bacterial genomic DNA, further contributing to its antimicrobial activity.[1]

The following diagram illustrates the proposed mechanism of action:

digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node
[shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4",
color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Fascaplysin_Derivative" [label="Fascaplysin Derivative\n(MRSA Antibiotic 2)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bacterial_Cell_Membrane" [label="Bacterial

Cell\nMembrane"]; "FtsZ_Protein" [label="FtsZ Protein"]; "Bacterial_DNA" [label="Bacterial

DNA"]; "Cell_Division_Inhibition" [label="Inhibition of\nCell Division", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; "Membrane_Disruption" [label="Membrane Disruption",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA_Damage" [label="DNA Damage",
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fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Bacterial_Cell_Death" [label="Bacterial Cell

Death", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Fascaplysin_Derivative" -> "Bacterial_Cell_Membrane" [label=" Interacts with"];

"Fascaplysin_Derivative" -> "FtsZ_Protein" [label=" Inhibits"]; "Fascaplysin_Derivative" ->

"Bacterial_DNA" [label=" Intercalates"];

"Bacterial_Cell_Membrane" -> "Membrane_Disruption"; "FtsZ_Protein" ->

"Cell_Division_Inhibition"; "Bacterial_DNA" -> "DNA_Damage";

"Membrane_Disruption" -> "Bacterial_Cell_Death"; "Cell_Division_Inhibition" ->

"Bacterial_Cell_Death"; "DNA_Damage" -> "Bacterial_Cell_Death"; }

Caption: Proposed mechanism of action for fascaplysin derivatives.

Synthesis of MRSA Antibiotic 2 (Fascaplysin
Derivative)
The synthesis of fascaplysin derivatives is a multi-step process that typically involves the

construction of the β-carboline core followed by the formation of the pentacyclic system. While

a specific, detailed protocol for compound 14 is not readily available in a single source, a

general synthetic strategy can be outlined based on published methods for similar derivatives.

[3][4]

General Synthetic Workflow:

digraph "Synthetic_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box,
style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124",
fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Step 1: β-Carboline Formation"; bgcolor="#F1F3F4";

"Tryptamine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Substituted_Glyoxal"

[fillcolor="#FBBC05", fontcolor="#202124"]; "Pictet_Spengler" [label="Pictet-

Spengler\nReaction", shape=ellipse, fillcolor="#FFFFFF", color="#5F6368"]; "Beta_Carboline"

[label="β-Carboline Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

}
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subgraph "cluster_1" { label = "Step 2: Pentacycle Formation"; bgcolor="#F1F3F4";

"Beta_Carboline_2" [label="β-Carboline Intermediate", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; "Intramolecular_Cyclization"

[label="Intramolecular\nCyclization/Quaternization", shape=ellipse, fillcolor="#FFFFFF",

color="#5F6368"]; "Fascaplysin_Derivative" [label="Fascaplysin Derivative\n(MRSA Antibiotic
2)", fillcolor="#34A853", fontcolor="#FFFFFF"];

}

"Beta_Carboline" -> "Beta_Carboline_2" [style=invis]; }

Caption: General synthetic workflow for fascaplysin derivatives.

Experimental Protocol (General)
The following is a generalized experimental protocol for the synthesis of a fascaplysin

derivative, adapted from published literature.[3][4] Note: This is a representative protocol and

may require optimization for the specific synthesis of compound 14.

Step 1: Synthesis of the β-Carboline Intermediate

To a solution of tryptamine in a suitable solvent (e.g., ethanol), add a substituted glyoxal

derivative.

The reaction mixture is typically stirred at room temperature or heated under reflux for

several hours.

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure.

The crude product is then purified by column chromatography on silica gel to yield the β-

carboline intermediate.

Step 2: Intramolecular Cyclization to form the Fascaplysin Core

The purified β-carboline intermediate is dissolved in a high-boiling point solvent (e.g.,

dimethyl sulfoxide - DMSO).
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The solution is heated to a high temperature (typically >200 °C) for a specified period.

Alternatively, microwave-assisted synthesis can be employed to reduce reaction times and

improve yields.

After cooling, the reaction mixture is poured into water to precipitate the crude product.

The solid is collected by filtration, washed with water, and dried.

Further purification is achieved by recrystallization or column chromatography to afford the

final fascaplysin derivative.

Characterization: The final product should be characterized by standard analytical techniques,

including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its

structure and purity.

Quantitative Data
The antibacterial activity of MRSA Antibiotic 2 (Compound 14) and related fascaplysin

derivatives has been evaluated against various bacterial strains. The Minimum Inhibitory

Concentration (MIC) is a key metric used to quantify this activity.

Compound Target Organism MIC (µg/mL) Reference

MRSA Antibiotic 2

(Cmpd 14)
S. aureus (MRSA) 0.098 [1]

Fascaplysin Derivative

B3
S. aureus (MRSA) 0.098 [3]

Fascaplysin Derivative

B6
S. aureus (MRSA) 0.098 [3]

Fascaplysin Derivative

B8
S. aureus (MRSA) 0.049 [3]

Fascaplysin Derivative

B16
S. aureus (MRSA) 0.098 [3]

Vancomycin S. aureus (MRSA) ~1.0 [1]
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Conclusion
MRSA Antibiotic 2 (Compound 14), a fascaplysin derivative, represents a promising class of

antibacterial agents with potent activity against MRSA. Its unique multi-target mechanism of

action, involving cell membrane disruption and FtsZ inhibition, makes it an attractive candidate

for further drug development in the fight against antibiotic-resistant bacteria. The synthetic

routes to these compounds, while multi-stepped, are well-established, allowing for the

generation of diverse analogs for structure-activity relationship studies. Further research into

the optimization of the pharmacokinetic and toxicological properties of these compounds is

warranted to advance them towards clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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